Cas no 16151-99-8 (4H-Imidazo[1,5-a]benzimidazole)

4H-Imidazo[1,5-a]benzimidazole is a heterocyclic compound featuring a fused imidazole and benzimidazole ring system. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Its rigid, planar framework enhances binding affinity in medicinal applications, particularly as a scaffold for kinase inhibitors or receptor modulators. The compound's stability and tunable reactivity allow for functionalization at multiple sites, enabling diverse derivatization for targeted research. Its conjugated system also suggests potential in optoelectronic materials. High purity grades ensure reproducibility in synthetic and biological studies. Suitable for advanced research in drug discovery and organic electronics.
4H-Imidazo[1,5-a]benzimidazole structure
16151-99-8 structure
商品名:4H-Imidazo[1,5-a]benzimidazole
CAS番号:16151-99-8
MF:C9H7N3
メガワット:157.17198
MDL:MFCD18820148
CID:121434
PubChem ID:45078581

4H-Imidazo[1,5-a]benzimidazole 化学的及び物理的性質

名前と識別子

    • 4H-Imidazo[1,5-a]benzimidazole
    • 4H-Imidazo[1,5-a]benzimidazole(8CI)
    • 16151-99-8
    • MFCD18820148
    • 4h-imidazo[5,1-b]benzimidazole
    • SCHEMBL9044986
    • DTXSID50663563
    • 4H-Benzo[d]imidazo[1,5-a]imidazole
    • SY292357
    • MDL: MFCD18820148
    • インチ: InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-6,11H
    • InChIKey: VSDVEAQZJUDROX-UHFFFAOYSA-N
    • ほほえんだ: C1N2C(NC3C=CC=CC=32)=CN=1

計算された属性

  • せいみつぶんしりょう: 157.06411
  • どういたいしつりょう: 157.063997236g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

  • PSA: 33.09

4H-Imidazo[1,5-a]benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1194208-1g
4H-Imidazo[1,5-a]benzimidazole
16151-99-8 95%
1g
$1075 2025-02-26
eNovation Chemicals LLC
Y1194208-1g
4H-Imidazo[1,5-a]benzimidazole
16151-99-8 95%
1g
$1075 2025-03-01
eNovation Chemicals LLC
Y1194208-1g
4H-Imidazo[1,5-a]benzimidazole
16151-99-8 95%
1g
$1075 2024-07-29

4H-Imidazo[1,5-a]benzimidazole 関連文献

4H-Imidazo[1,5-a]benzimidazoleに関する追加情報

4H-Imidazo[1,5-a]benzimidazole (CAS No. 16151-99-8): An Overview of Its Structure, Properties, and Applications

4H-Imidazo[1,5-a]benzimidazole (CAS No. 16151-99-8) is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural framework, exhibits a wide range of biological activities and potential applications in drug development and advanced materials. In this article, we will delve into the chemical structure, physical properties, and recent research advancements related to 4H-Imidazo[1,5-a]benzimidazole.

Chemical Structure and Synthesis: The core structure of 4H-Imidazo[1,5-a]benzimidazole consists of a benzimidazole ring fused with an imidazole ring in a specific orientation. This arrangement imparts unique electronic and steric properties to the molecule. The synthesis of 4H-Imidazo[1,5-a]benzimidazole can be achieved through various routes, including the condensation of 2-aminobenzimidazole with formamidine acetate or the cyclization of 2-(2-aminoethyl)benzimidazole with formamide. These synthetic methods have been optimized to improve yield and purity, making the compound more accessible for further research and application.

Physical Properties: 4H-Imidazo[1,5-a]benzimidazole is a solid at room temperature with a melting point typically ranging from 200 to 220°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The compound's stability under various conditions has been studied extensively, and it has been found to be stable under neutral and slightly acidic conditions but may undergo degradation in strongly basic environments.

Biological Activities: Recent studies have highlighted the diverse biological activities of 4H-Imidazo[1,5-a]benzimidazole. One of the most notable applications is its potential as an antitumor agent. Research has shown that derivatives of 4H-Imidazo[1,5-a]benzimidazole can selectively inhibit cancer cell growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives effectively inhibited the PI3K/AKT/mTOR pathway in breast cancer cells, leading to reduced tumor growth in vitro and in vivo.

In addition to its antitumor properties, 4H-Imidazo[1,5-a]benzimidazole has also shown promise as an antiviral agent. Studies have reported that some derivatives exhibit potent activity against various viral infections, including HIV and hepatitis C virus (HCV). The mechanism of action involves interference with viral replication processes, making these compounds valuable candidates for further drug development.

Mechanistic Insights: The biological activities of 4H-Imidazo[1,5-a]benzimidazole are attributed to its ability to interact with specific biomolecular targets. For example, molecular docking studies have revealed that certain derivatives can bind to key enzymes involved in cancer cell signaling pathways with high affinity. This binding disrupts the normal function of these enzymes, leading to cell cycle arrest and apoptosis. Similarly, antiviral activity is believed to result from the compound's ability to inhibit viral proteases or other essential enzymes required for viral replication.

Potential Applications: Beyond its therapeutic applications, 4H-Imidazo[1,5-a]benzimidazole has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. Research has shown that derivatives of this compound can be used as electron transport materials in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). These applications leverage the compound's ability to efficiently transport electrons and absorb light across a broad spectrum.

Clinical Trials: Several derivatives of 4H-Imidazo[1,5-a]benzimidazole are currently under investigation in clinical trials for various therapeutic indications. For instance, a Phase II clinical trial evaluating the efficacy and safety of a derivative as a treatment for advanced solid tumors is ongoing. Preliminary results have shown promising antitumor activity with manageable side effects. Additionally, preclinical studies are underway to explore the potential of these compounds as treatments for viral infections.

FUTURE DIRECTIONS: The future outlook for 4H-Imidazo[1,5-a]benzimidazole-based compounds is promising. Ongoing research aims to optimize their pharmacological properties through structural modifications and combinatorial chemistry approaches. Advances in computational methods and high-throughput screening technologies are expected to accelerate the discovery of novel derivatives with enhanced biological activities and improved pharmacokinetic profiles.

In conclusion, 4H-Imidazo[1,5-a]benzimidazole strong > (CAS No. 16151-99-8) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a crucial role in advancing therapeutic strategies and technological innovations.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.